6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione
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Overview
Description
6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione is a complex organic compound with a unique structure
Preparation Methods
The synthesis of 6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione involves several steps. The synthetic route typically includes the following steps:
Formation of the xanthene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Functionalization of the cyclohexenyl ring:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in its activity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other xanthene derivatives and hydroxylated organic molecules. Compared to these compounds, 6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione is unique due to its specific functional groups and structural features. Similar compounds include:
Xanthene-9-carboxylic acid: A simpler xanthene derivative with fewer functional groups.
Fluorescein: A well-known xanthene derivative used as a fluorescent dye.
Eosin: Another xanthene derivative used in biological staining
Properties
Molecular Formula |
C38H50O9 |
---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione |
InChI |
InChI=1S/C38H50O9/c1-15(2)18(22-29(42)35(7,8)33(45)36(9,10)30(22)43)20-26(40)21-19(16(3)4)23-31(44)37(11,12)34(46)38(13,14)32(23)47-28(21)24(27(20)41)25(39)17(5)6/h15-19,40-42H,1-14H3 |
InChI Key |
KVTUJCVXNLQMJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(C(=C(C(=C2OC3=C1C(=O)C(C(=O)C3(C)C)(C)C)C(=O)C(C)C)O)C(C4=C(C(C(=O)C(C4=O)(C)C)(C)C)O)C(C)C)O |
Origin of Product |
United States |
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